molecular formula C12H12N2O3S B8395915 (6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate

(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate

Cat. No.: B8395915
M. Wt: 264.30 g/mol
InChI Key: IYVOUALZVLRPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate is an organic compound that combines the structural features of toluene-4-sulfonic acid and 6-methyl-pyrimidin-4-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 6-methyl-pyrimidin-4-yl ester typically involves the esterification of toluene-4-sulfonic acid with 6-methyl-pyrimidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 6-methyl-pyrimidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active sulfonic acid and pyrimidin-4-ol moieties. These moieties can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
  • Toluene-4-sulfonic acid 3,4,5-trihydroxy-6-methoxy-tetrahydro-pyran-2-ylmethyl ester

Uniqueness

(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of the sulfonic acid and pyrimidin-4-yl ester functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H12N2O3S/c1-9-3-5-11(6-4-9)18(15,16)17-12-7-10(2)13-8-14-12/h3-8H,1-2H3

InChI Key

IYVOUALZVLRPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.